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Compound of Interest

Compound Name: Cevimeline hydrochloride

Cat. No.: B1202023 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Cevimeline hydrochloride is a cholinergic agonist with high affinity for muscarinic M1 and M3

receptors, developed for the treatment of xerostomia (dry mouth) associated with Sjögren's

syndrome. Its mechanism of action relies on the stimulation of these receptors in exocrine

glands, leading to increased salivary and lacrimal secretions. This guide provides a

comprehensive overview of the in-vitro characterization of Cevimeline hydrochloride,

detailing its physicochemical properties, receptor binding affinity, functional potency, and the

underlying signaling pathways. Methodologies for key in-vitro experiments are also presented

to facilitate further research and development.

Physicochemical Properties
Cevimeline hydrochloride is a white crystalline powder. A summary of its key

physicochemical properties is presented in Table 1.
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Property Value Source

Molecular Formula C₁₀H₁₈ClNOS [1]

Molecular Weight 235.77 g/mol [1]

Melting Point 201-203 °C (HCl salt) [2]

Solubility

    Water ≥25 mg/mL

    PBS (pH 7.2) approx. 10 mg/mL [3]

    Ethanol approx. 5 mg/mL [3]

    DMSO approx. 5 mg/mL [3]

pKa 9.8 (amine) (Predicted)

Computed logP 1.5 [2]

Receptor Binding Affinity
The binding affinity of Cevimeline hydrochloride to muscarinic receptors is a critical

determinant of its pharmacological activity. This is typically quantified using radioligand binding

assays, which measure the displacement of a radiolabeled ligand by the test compound. The

inhibition constant (Ki) is a measure of the binding affinity of a ligand for a receptor.

A study examining the competitive displacement of [³H]-quinuclidinyl benzilate ([³H]-QNB), a

non-selective muscarinic antagonist, from rat submandibular/sublingual gland membranes

revealed the following affinity for M3 receptors:

Parameter Value (µM)

IC₅₀ 14

Ki 1.2 ± 0.3

Functional Potency and Selectivity
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Functional assays measure the biological response elicited by a compound upon binding to its

target receptor. For Cevimeline, this is often assessed by measuring its ability to stimulate

intracellular signaling cascades, such as calcium mobilization, or physiological responses in

isolated tissues. The potency of an agonist is typically expressed as the half-maximal effective

concentration (EC₅₀).

Muscarinic Receptor Subtype Potency
The EC₅₀ values for Cevimeline at the five human muscarinic receptor subtypes (M1-M5)

highlight its selectivity for M1 and M3 receptors.[4]

Receptor Subtype EC₅₀ (µM)

M1 0.023

M2 1.04

M3 0.048

M4 1.31

M5 0.063

Receptor Selectivity Ratios
Based on the EC₅₀ values, the selectivity of Cevimeline for the M1 and M3 receptors over the

M2 and M4 receptors can be calculated.[4]

Selectivity Ratio Fold Selectivity

M1 vs M2 ~45-fold

M1 vs M4 ~57-fold

M3 vs M2 ~22-fold

M3 vs M4 ~27-fold

Signaling Pathway
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Cevimeline exerts its effects by activating the Gq protein-coupled M1 and M3 muscarinic

receptors. This initiates a well-defined intracellular signaling cascade, leading to the

physiological responses of increased salivation and tear production.
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Caption: M3 Muscarinic Receptor Signaling Pathway Activated by Cevimeline.

Experimental Protocols
The following are detailed methodologies for key in-vitro experiments used in the

characterization of Cevimeline hydrochloride.

Radioligand Binding Assay (Competition)
This protocol describes a competitive binding assay to determine the affinity (Ki) of Cevimeline

for muscarinic receptors using a radiolabeled antagonist like [³H]-Quinuclidinyl benzilate ([³H]-

QNB).
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Preparation

Assay Incubation

Detection & Analysis

1. Prepare Receptor Membranes
(e.g., from CHO cells expressing

muscarinic receptors or tissue homogenates)

4. Set up 96-well plate with:
- Total Binding (Membranes + Radioligand)

- Non-specific Binding (Membranes + Radioligand + excess unlabeled antagonist)
- Competition (Membranes + Radioligand + Cevimeline dilutions)

2. Prepare Serial Dilutions
of Cevimeline Hydrochloride

3. Prepare Radiolabeled Ligand
(e.g., [3H]-QNB) at a fixed concentration (approx. Kd)

5. Incubate at Room Temperature
(e.g., 60-90 minutes) to reach equilibrium

6. Rapidly filter through glass fiber filters
to separate bound and free radioligand

7. Wash filters with ice-cold buffer
to remove non-specifically bound radioligand

8. Measure radioactivity on filters
using a scintillation counter

9. Analyze data to determine IC50
and calculate Ki using the Cheng-Prusoff equation

Click to download full resolution via product page

Caption: Experimental Workflow for a Radioligand Binding Assay.
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Materials:

Receptor source: Membranes from cells stably expressing a muscarinic receptor subtype

(e.g., CHO cells) or tissue homogenates (e.g., rat brain).

Radioligand: [³H]-QNB or [³H]-N-methylscopolamine ([³H]-NMS).

Test compound: Cevimeline hydrochloride.

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

Non-specific binding control: Atropine (1 µM).

96-well microplates, glass fiber filters, cell harvester, and liquid scintillation counter.

Procedure:

Membrane Preparation: Homogenize cells or tissue in ice-cold assay buffer. Centrifuge to

pellet the membranes and resuspend in fresh assay buffer. Determine protein concentration.

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding,

and competition with a range of Cevimeline concentrations.

Incubation: Incubate the plate at room temperature for 60-90 minutes.

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters.

Washing: Wash filters multiple times with ice-cold wash buffer.

Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

Data Analysis: Calculate the IC₅₀ value from the competition curve and convert it to a Ki

value using the Cheng-Prusoff equation.

Calcium Mobilization Assay
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This functional assay measures the increase in intracellular calcium concentration following

receptor activation by Cevimeline.

Materials:

Cells: HEK293 cells stably expressing the M1 or M3 muscarinic receptor.

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

Test compound: Cevimeline hydrochloride.

96-well black, clear-bottom plates.

Fluorescence plate reader with an injection system.

Procedure:

Cell Plating: Seed cells into 96-well plates and allow them to adhere overnight.

Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for approximately

60 minutes at 37°C.

Compound Preparation: Prepare serial dilutions of Cevimeline hydrochloride in assay

buffer.

Fluorescence Measurement: a. Place the cell plate in a fluorescence plate reader. b. Record

a stable baseline fluorescence. c. Inject the Cevimeline dilutions into the wells. d.

Immediately measure the change in fluorescence intensity over time.

Data Analysis: Determine the EC₅₀ value from the dose-response curve of the peak

fluorescence signal.

Conclusion
The in-vitro characterization of Cevimeline hydrochloride confirms its profile as a potent and

selective agonist of M1 and M3 muscarinic receptors. Its binding affinity and functional potency
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at these receptor subtypes are consistent with its clinical efficacy in treating xerostomia. The

well-defined Gq-mediated signaling pathway provides a clear mechanistic basis for its

secretagogue effects. The experimental protocols outlined in this guide serve as a foundation

for further investigation into the pharmacology of Cevimeline and the development of novel

muscarinic receptor agonists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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